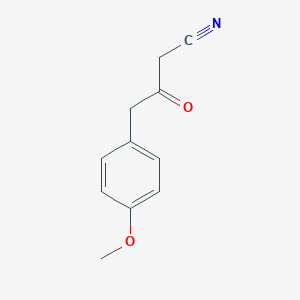

4-(4-Methoxyphenyl)-3-oxobutanenitrile

Descripción general

Descripción

4-(4-Methoxyphenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to a butanenitrile backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-oxobutanenitrile typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methoxyphenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

Oxidation: 4-(4-Methoxyphenyl)-3-oxobutanoic acid.

Reduction: 4-(4-Methoxyphenyl)-3-aminobutanenitrile.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Applications:

- Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole through a cyclization reaction involving 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation.

- Multicomponent Reactions: It is involved in multicomponent reactions to produce novel compounds such as 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. These reactions highlight the compound's versatility as a building block.

Synthesis Methodology:

The synthesis typically involves a Knoevenagel condensation reaction between 4-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base like sodium ethoxide. The optimization of reaction conditions can enhance yield and efficiency, particularly through the use of continuous flow reactors for scalability.

Medicinal Chemistry

Biological Activity:

Research indicates that 4-(4-Methoxyphenyl)-3-oxobutanenitrile exhibits potential therapeutic properties, particularly in enzyme inhibition. Studies suggest that it may affect biochemical pathways relevant to diseases such as cancer and inflammation.

Case Study:

In a study focused on neuroprotection, derivatives of this compound demonstrated enhanced mitochondrial homeostasis and reduced apoptosis in primary cortical neurons under ischemic-like conditions. This points to its potential role in developing treatments for neurodegenerative diseases.

Industrial Applications

The compound is being explored for its utility in the agrochemical sector as a precursor for developing pesticides and herbicides that protect crops from pests . Its reactivity allows for modifications that can lead to compounds with specific biological activities tailored for agricultural applications.

Chemical Reactivity

Reactions:

this compound can undergo various chemical transformations:

- Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

- Reduction: It can be reduced to primary amines using reducing agents like sodium borohydride.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to its electrophilic nitrile group.

Table 1: Summary of Chemical Reactions

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids or amides | Hydrogen peroxide, potassium permanganate |

| Reduction | Primary amines | Sodium borohydride |

| Substitution | Substituted derivatives | Amines, thiols |

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxyphenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxyphenylacetonitrile

- 4-Methoxyphenylpropionitrile

- 4-Methoxyphenylbutyronitrile

Uniqueness

4-(4-Methoxyphenyl)-3-oxobutanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and nitrile functionality make it a versatile intermediate for various synthetic applications.

Actividad Biológica

Overview

4-(4-Methoxyphenyl)-3-oxobutanenitrile, an organic compound with the molecular formula CHNO, is characterized by a methoxyphenyl group attached to a butanenitrile backbone. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition and therapeutic properties.

The compound is typically synthesized through a Knoevenagel condensation reaction, involving 4-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction pathway includes cyclization and dehydration steps, yielding the desired product. The structural uniqueness of this compound contributes to its diverse chemical reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Specifically, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Inhibition of COX can lead to anti-inflammatory effects, making this compound a candidate for further investigation in pain management therapies .

Anticancer Properties

Molecular docking studies have suggested that this compound interacts favorably with certain cancer-related proteins, indicating potential anticancer properties. For instance, binding affinity studies against the Human Progesterone Receptor have shown promising results, suggesting that this compound could play a role in cancer treatment protocols .

Antiviral Activity

The compound's antiviral activity has also been explored, particularly against SARS-CoV-2. Studies utilizing molecular docking techniques indicate that it may bind effectively to the main protease of the virus, potentially hindering its replication . This positions this compound as a candidate for antiviral drug development.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound reduced inflammation markers in vitro, supporting its potential use as an anti-inflammatory agent .

- Anticancer Mechanisms : Research involving cell lines treated with this compound showed reduced cell viability and induced apoptosis in cancer cells, indicating its potential as a therapeutic agent against various cancers .

- Antiviral Screening : In silico studies have highlighted its potential efficacy against viral infections by inhibiting key viral enzymes necessary for replication .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | COX inhibition, Progesterone receptor binding |

| 4-Methoxyphenylacetonitrile | Moderate anticancer activity | Cell cycle arrest |

| 4-Methoxyphenylpropionitrile | Weak anti-inflammatory effects | Unknown |

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11-4-2-9(3-5-11)8-10(13)6-7-12/h2-5H,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJOBEUGRQXMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.